Enhanced Lipophilicity and Polar Surface Area Differentiate Target from N‑Benzyl Analog
The N8‑cinnamoyl substituent of the target compound increases both lipophilicity and topological polar surface area (TPSA) relative to the closest N‑benzyl congener [1]. Specifically, the target compound exhibits an XLogP3 of 1.5 and a TPSA of 57.7 Ų, whereas 3‑benzyl‑8‑methyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione (CAS 17783‑46‑9) shows an XLogP3 of 1.4 and a TPSA of 40.6 Ų [2][3]. The 0.1 unit increase in logP combined with a 17.1 Ų increase in PSA indicates a subtle but measurable shift in the lipophilic‑hydrophilic balance that can influence passive membrane permeability and oral bioavailability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 57.7 Ų |
| Comparator Or Baseline | 3‑Benzyl‑8‑methyl‑3,8‑diazabicyclo[3.2.1]octane‑2,4‑dione (CAS 17783‑46‑9): XLogP3 = 1.4; TPSA = 40.6 Ų |
| Quantified Difference | Δ XLogP3 = +0.1; Δ TPSA = +17.1 Ų (+42% relative increase) |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem) |
Why This Matters
A 42% higher TPSA combined with only a marginal logP shift results in a distinct ADME profile that cannot be replicated by benzyl‑substituted analogs, directing procurement toward the cinnamoyl derivative when passive CNS permeation is to be tuned.
- [1] PubChem CID 6438073: 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione – Computed Properties. National Library of Medicine. Accessed 2026-05-04. View Source
- [2] PubChem CID 286821: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione – Computed Properties. National Library of Medicine. Accessed 2026-05-04. View Source
- [3] MolAid: 3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione – Computed Properties (TPSA). Accessed 2026-05-04. View Source
